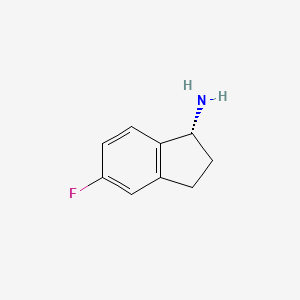

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Description

The study of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is built upon a rich history of research into chiral molecules and the strategic use of fluorine in designing compounds with enhanced properties. Understanding its significance requires an appreciation of the broader context of chiral indanamines and the evolution of research into fluorinated chiral amines.

Chiral indanamines are a class of organic compounds characterized by a fused bicyclic structure containing a benzene (B151609) ring and a five-membered ring, with an amine group attached to a stereogenic center on the non-aromatic ring. This rigid framework imparts a high degree of conformational stability, which is a highly desirable trait in the design of chiral ligands and catalysts for asymmetric synthesis. The indanyl core is a prevalent motif in a wide array of natural products and pharmaceutical drugs, underscoring its biological relevance. In asymmetric catalysis, ligands derived from chiral indanamines have been instrumental in achieving high levels of stereocontrol in a variety of chemical transformations.

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. nih.gov Fluorinated chiral amines, in particular, are highly sought-after building blocks. The presence of a fluorine atom can profoundly alter the physicochemical properties of a molecule. nih.gov For instance, the high electronegativity of fluorine can lower the basicity (pKa) of a nearby amine group. This modulation of basicity can be crucial for improving a drug candidate's bioavailability and pharmacokinetic profile.

In the context of asymmetric synthesis, incorporating fluorine into chiral amine catalysts can lead to enhanced stereoselectivity. nih.gov The fluorine atom can influence the electronic properties and steric environment of the catalytic center, leading to more effective discrimination between the prochiral faces of a substrate. nih.gov Research in this area has evolved from simple fluorinated aliphatic amines to more complex and rigid structures, like fluorinated indanamines, to exert greater control over the stereochemical outcome of reactions.

The specific focus on this compound stems from the synergistic combination of its structural components. The (1R)-configuration of the amine on the indane scaffold provides a defined three-dimensional arrangement essential for asymmetric induction. The fluorine atom at the 5-position of the aromatic ring introduces a potent electronic perturbation. This strategic placement can influence the electron density of the entire ring system, which in turn can affect the catalytic activity and selectivity when the molecule is employed as a ligand or organocatalyst.

Academic investigation is driven by the hypothesis that this unique combination of features will unlock novel reactivity and selectivity in asymmetric transformations. Researchers are keen to explore how the interplay between the rigid chiral backbone and the electron-withdrawing fluorine atom can be harnessed to develop more efficient and selective catalysts.

The primary research objectives for this compound are twofold: the development of efficient and stereoselective synthetic routes to the molecule itself, and the exploration of its utility as a chiral auxiliary, ligand, or organocatalyst.

Synthetic Objectives: A key goal is to establish practical and scalable methods for the asymmetric synthesis of this compound. Common strategies for the synthesis of chiral amines, such as the resolution of racemic mixtures or the asymmetric reduction of corresponding imines, are often explored. For fluorinated indanones, which are precursors to indanamines, synthetic routes often begin with fluorinated aromatic compounds like fluorobenzene. chemicalbook.com The development of catalytic asymmetric methods that directly install the amine group with the desired stereochemistry is a particularly active area of research.

Catalytic Utility Objectives: The major thrust of advanced research is to evaluate the performance of this compound and its derivatives in asymmetric catalysis. This includes its use as a chiral ligand for transition metals in reactions like asymmetric hydrogenation, C-C bond formation, and fluorination reactions. nih.gov Furthermore, its potential as an organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates, is a significant area of investigation. The research aims to understand how the fluorine substituent impacts catalyst performance compared to its non-fluorinated analogue, (1R)-1-aminoindan.

Below is a table summarizing the key properties of the parent compound and its common precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Fluoro-1-indanone (B1345631) | 700-84-5 | C₉H₇FO | 150.15 |

| This compound | 864268-27-9 | C₉H₁₀FN | 151.18 |

| This compound hydrochloride | 1381928-19-3 | C₉H₁₁ClFN | 187.64 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651346 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864268-27-9 | |

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Enantioselective Synthesis of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Contemporary Asymmetric Catalytic Strategies

Asymmetric catalysis offers an elegant and efficient route to chiral molecules by converting achiral starting materials directly into a single enantiomeric product, thus avoiding the loss of 50% of the material inherent in classical resolution. scispace.com For the synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, the logical prochiral precursor is 5-fluoro-1-indanone (B1345631).

Asymmetric Hydrogenation Protocols for Enantiopure this compound Precursors

Asymmetric hydrogenation is a powerful industrial method for the synthesis of chiral compounds. googleapis.com This strategy can be applied either to the C=O bond of the 5-fluoro-1-indanone precursor to produce the chiral alcohol, which can then be converted to the amine, or more directly through the asymmetric hydrogenation of a C=N bond of an imine derived from the ketone.

Chiral ruthenium(II) complexes, particularly those with η6-arene/N-tosylethylenediamine ligands, are well-established catalysts for the asymmetric hydrogenation of aromatic ketones. nih.gov These catalysts have been used for large-scale hydrogenations of substrates like 4-chromanone, affording the corresponding S-alcohols with 97% enantiomeric excess (ee). nih.gov The application of such a system to 5-fluoro-1-indanone would be a viable route to the chiral alcohol intermediate. Alternatively, asymmetric transfer hydrogenation using ruthenacycle catalysts in the presence of a hydrogen donor like isopropanol (B130326) is another effective method for ketone reduction. nih.gov

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Aromatic Ketones

| Catalyst Type | Ligand | Substrate Type | Expected Outcome for 5-fluoro-1-indanone | Reference(s) |

|---|---|---|---|---|

| Ru(II) Complex | (S,S)-TsDPEN | Aromatic Ketones | High yield, >95% ee | nih.gov |

| Iridium Complex | PHOX Ligands | Aryl Alkenes/Imines | High yield, >95% ee | googleapis.com |

| Ruthenacycle | CN-pincer ligands | Aryl Ketones | High yield and TOF | nih.gov |

Reductive Amination with Chiral Catalysts for Direct Asymmetric Synthesis

Direct asymmetric reductive amination (DARA) of ketones is one of the most straightforward approaches to synthesize chiral amines. researchgate.net This one-pot reaction combines a ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent (typically hydrogen gas) in the presence of a chiral catalyst.

Highly efficient iridium and ruthenium complexes have been developed for this transformation. For instance, an iridium complex with a monodentate phosphoramidite (B1245037) ligand has shown superb reactivity and enantioselectivity (up to 99% ee) for the DARA of arylacetones. nih.gov Similarly, ruthenium catalysts paired with ligands like a C3-TunePhos-type ligand have been used to synthesize chiral primary amines from simple ketones using ammonium acetate (B1210297) as the amine source, achieving excellent yields and enantioselectivities. researchgate.net Applying these methodologies to 5-fluoro-1-indanone would provide a direct and atom-economical pathway to this compound.

Table 2: Catalytic Systems for Direct Asymmetric Reductive Amination (DARA)

| Metal | Ligand Type | Amine Source | Substrate Scope | Expected Outcome for 5-fluoro-1-indanone | Reference(s) |

|---|---|---|---|---|---|

| Iridium | Monodentate Phosphoramidite | Ammonium Salts | Aryl Ketones | High yield, >98% ee | nih.gov |

| Ruthenium | C3-TunePhos | NH₄OAc | Aryl Ketones | Excellent yield and ee | researchgate.net |

| Ruthenium | BINAPANE | NH₃ / H₂ | Aryl Ketones | High yield and ee | researchgate.net |

Organocatalytic Approaches to Chiral Indanamine Synthesis

Organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. unibo.it A prominent strategy for synthesizing chiral primary amines involves the use of chiral sulfinamides, such as tert-butanesulfinamide, developed by the Ellman lab. yale.edu This chiral auxiliary reacts with the precursor ketone (5-fluoro-1-indanone) to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine and acidic removal of the sulfinyl group would yield the desired enantiopure amine. This method is widely used in the discovery and production of drugs and has been applied on metric-ton scales. yale.edu

Another organocatalytic approach involves the use of chiral phosphoric acids derived from BINOL. These catalysts can activate imines for nucleophilic additions or cyclization reactions, providing access to chiral amines and related heterocycles with high enantioselectivity. unibo.it

Table 3: Organocatalytic Strategies for Chiral Amine Synthesis

| Method | Key Reagent/Catalyst | Intermediate | Key Step | Expected Outcome | Reference(s) |

|---|---|---|---|---|---|

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | Diastereoselective reduction | High yield and diastereoselectivity | yale.edu |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid (e.g., TRIP) | Protonated Iminium Ion | Asymmetric nucleophilic addition | Good yield, high ee | unibo.it |

Chemoenzymatic Syntheses Utilizing Biocatalysts

Biocatalysis offers a highly selective and environmentally benign route to chiral amines. mdpi.com Transaminases (ATAs), particularly ω-transaminases, are powerful enzymes for synthesizing chiral amines via either the asymmetric amination of a prochiral ketone or the kinetic resolution of a racemic amine. mdpi.com

In a kinetic resolution strategy, a transaminase with (S)-selectivity is used to selectively deaminate the (S)-enantiomer of racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine to its corresponding ketone, 5-fluoro-1-indanone. mdpi.comnih.gov This process leaves the desired (R)-enantiomer untouched and in high enantiomeric purity. The theoretical maximum yield for this process is 50%. nih.gov To overcome product inhibition and drive the reaction, the co-product (e.g., pyruvate (B1213749) when alanine (B10760859) is the amine acceptor) can be removed, or the co-substrate (e.g., pyruvate) can be recycled using a coupled-enzyme system. nih.govrsc.org For example, combining a transaminase with an amino acid oxidase allows for the use of catalytic amounts of the pyruvate co-substrate, making the process more efficient. researchgate.netrsc.org

Table 4: Chemoenzymatic Approaches for this compound

| Enzymatic Strategy | Enzyme Class | Principle | Key Advantage | Expected Outcome | Reference(s) |

|---|---|---|---|---|---|

| Kinetic Resolution | (S)-selective ω-Transaminase | Selective deamination of (S)-amine from racemate | High enantioselectivity | >99% ee for (R)-amine, ~50% yield | nih.govnih.gov |

| Asymmetric Synthesis | (R)-selective ω-Transaminase | Direct amination of 5-fluoro-1-indanone | 100% theoretical yield | High conversion, >99% ee | mdpi.com |

| Coupled-Enzyme System | Transaminase + Amino Acid Oxidase | Kinetic resolution with co-substrate recycling | Sub-stoichiometric co-substrate use | Excellent ee, efficient process | researchgate.netrsc.org |

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a robust and widely practiced industrial method for separating racemic mixtures into their constituent enantiomers. tcichemicals.com Although it theoretically discards half of the starting material, it remains a vital technique, especially when the undesired enantiomer can be racemized and recycled. rsc.org

Diastereomeric Salt Formation and Fractional Crystallization Methods

The most common method of chiral resolution involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. google.com This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. google.com After separation, the pure diastereomeric salt is treated with a base to liberate the free, enantiomerically pure amine.

For the resolution of a basic amine like 5-fluoro-2,3-dihydro-1H-inden-1-amine, common chiral resolving agents include derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), and mandelic acid. google.comchemicalbook.comniscpr.res.in The choice of resolving agent and crystallization solvent is critical and often determined through screening to find conditions that provide a large difference in solubility between the two diastereomeric salts, thereby maximizing the yield and enantiomeric purity of the desired product. chemicalbook.com

Table 5: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent | Principle of Separation | Solvent System | Key Considerations | Reference(s) |

|---|---|---|---|---|

| O,O'-Dibenzoyl-L-tartaric acid | Diastereomeric salt crystallization | Alcohols (e.g., Methanol), Acetonitrile, Ethyl Acetate | Formation of stable, crystalline salts; solvent choice is crucial for selectivity. | chemicalbook.comniscpr.res.in |

| L-(+)-Tartaric acid | Diastereomeric salt crystallization | Alcohols, Water, Acetone | Readily available and inexpensive; solubility profile of salts dictates efficiency. | rsc.orgniscpr.res.in |

| (S)-Mandelic acid | Diastereomeric salt crystallization | Various organic solvents | Effective for a range of amines; separation depends on the specific substrate-reagent pairing. | google.com |

Kinetic Resolution Methodologies (Enzymatic and Non-enzymatic) for Enantioselective Transformation

Kinetic resolution is a widely employed strategy for the separation of enantiomers, wherein one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation. Both enzymatic and non-enzymatic approaches have proven effective.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases and transaminases, are highly efficient and selective catalysts for the kinetic resolution of racemic amines. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens, are frequently used for the enantioselective acylation of amines. nih.govnih.gov In a typical process, the racemic amine is reacted with an acyl donor, and the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of racemic 1-aminoindane derivatives has been successfully achieved using lipase-catalyzed N-acetylation. researchgate.net

Transaminases (TAs) offer an alternative and powerful biocatalytic approach. nih.gov They catalyze the transfer of an amino group from a donor to a ketone, or the reverse reaction, the deamination of an amine. In a kinetic resolution setting, an (S)-selective ω-transaminase can be used to deaminate the (S)-enantiomer of a racemic amine, leaving the desired (R)-enantiomer untouched. nih.gov This process can be driven to completion by using co-substrate recycling systems. nih.gov For challenging substrates like 1-indanone, which have unfavorable equilibrium positions, the use of specific amine donors such as ortho-xylylenediamine can lead to high conversions. nih.gov

| Enzyme Class | Typical Reaction | Key Parameters | Outcome for (1R)-amine |

| Lipase (B570770) | Enantioselective N-acylation | Racemic amine, acyl donor (e.g., ethyl acetate), organic solvent (e.g., THF), immobilized lipase (e.g., CAL-B). | Unreacted (R)-amine is isolated with high enantiomeric excess. |

| Transaminase (TA) | Enantioselective deamination | Racemic amine, keto-acceptor (e.g., pyruvate), (S)-selective ω-TA, PLP cofactor, often with a co-product removal system. | (R)-amine remains as the unreacted enantiomer with high purity. |

Preparative Chiral Chromatography for Enantiomer Separation and Purification

For the direct separation of enantiomers, preparative chiral chromatography is an indispensable tool in both laboratory and industrial settings. Supercritical Fluid Chromatography (SFC) has emerged as a preferred method over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations due to its numerous advantages. nih.gov SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic, non-flammable, and readily available. This "green" solvent, combined with a small amount of an organic modifier (e.g., methanol, ethanol), leads to faster separations, reduced solvent consumption, and easier product isolation. nih.gov

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are the most widely used for the separation of a broad range of chiral compounds, including amines. mdpi.comjapsonline.comresearchgate.net The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving high resolution and productivity. For basic compounds like amines, additives such as diethylamine (B46881) or triethylamine (B128534) are often added to the mobile phase to improve peak shape and resolution.

A typical preparative SFC method for the separation of fluoro-inden-1-amine enantiomers would involve a polysaccharide-based CSP with a mobile phase consisting of carbon dioxide and an alcohol modifier with a basic additive.

| Parameter | Typical Conditions for Preparative Chiral SFC |

| Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol) |

| Additive | Basic modifier (e.g., Diethylamine, Triethylamine) to improve peak shape |

| Detection | UV and/or Mass Spectrometry (MS) |

| Mode | Isocratic or gradient elution |

Stereoselective Derivatization of Achiral Precursors to Access the Chiral Core

A highly efficient strategy for obtaining enantiomerically pure this compound is through the stereoselective transformation of an achiral precursor, most notably 5-fluoro-1-indanone. This approach avoids the need for resolving a racemic mixture, potentially leading to a more atom-economical and cost-effective process. Two key methods for this transformation are asymmetric reduction followed by conversion of the resulting alcohol to the amine, and direct asymmetric reductive amination.

Asymmetric Reduction of 5-Fluoro-1-indanone:

The asymmetric reduction of the ketone functionality in 5-fluoro-1-indanone to the corresponding (1R)-5-fluoro-1-indanol is a critical step. Asymmetric transfer hydrogenation (ATH) using ruthenium(II) catalysts complexed with chiral diamine ligands (e.g., TsDPEN) has proven to be a robust method for the reduction of various ketones with high enantioselectivity. acs.orgwiley.com The resulting (1R)-alcohol can then be converted to the (1R)-amine through standard chemical transformations, such as conversion to a mesylate or tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide (B81097) followed by reduction).

Asymmetric Reductive Amination of 5-Fluoro-1-indanone:

Direct conversion of the ketone to the chiral amine can be achieved through asymmetric reductive amination. This can be accomplished using biocatalysts such as reductive aminases (RedAms) or transaminases (TAs). researchgate.netresearchgate.net Reductive aminases catalyze the direct amination of ketones using an amine donor and a reducing equivalent (NAD(P)H). mdpi.com Transaminases, when used in the synthetic direction, can convert the ketone to the desired chiral amine using an amine donor like isopropylamine (B41738) or L-alanine. mdpi.com Protein engineering has been extensively used to develop transaminases with improved activity and selectivity for a wide range of substrates. nih.gov

| Method | Key Reagents and Catalysts | Intermediate |

| Asymmetric Transfer Hydrogenation | 5-Fluoro-1-indanone, Ru(II)-chiral diamine catalyst (e.g., RuCl(S,S)-TsDPEN), hydrogen donor (e.g., formic acid/triethylamine) | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-ol |

| Asymmetric Reductive Amination (Biocatalytic) | 5-Fluoro-1-indanone, Reductive Aminase (RedAm) or (R)-selective Transaminase (R-TA), amine donor, cofactor (NAD(P)H for RedAm, PLP for TA) | Direct formation of this compound |

Multi-Step Synthetic Sequences and Comparative Analysis of Overall Efficiency

Route A: Synthesis via Asymmetric Reduction

This route begins with the commercially available 3-(3-fluorophenyl)propanoic acid.

Cyclization: 3-(3-Fluorophenyl)propanoic acid is cyclized to 5-fluoro-1-indanone. A common method is the use of a strong acid like polyphosphoric acid or chlorosulfonic acid, with reported yields around 70.5%.

Asymmetric Reduction: The resulting 5-fluoro-1-indanone is asymmetrically reduced to (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol using a chiral catalyst, for example, a Ru(II)-TsDPEN complex. These reactions typically proceed with high yields (e.g., >95%) and excellent enantioselectivity (e.g., >99% ee).

Activation of Alcohol: The hydroxyl group of the chiral alcohol is activated for nucleophilic substitution, for instance, by conversion to a mesylate using methanesulfonyl chloride and a base. This step usually has a high yield (e.g., >90%).

Amination: The activated alcohol is displaced with an amine source, such as sodium azide, followed by reduction of the resulting azide to the primary amine, or by direct amination with ammonia. This two-step sequence generally provides good yields (e.g., >80% over two steps).

Route B: Synthesis via Kinetic Resolution

This route also starts from 5-fluoro-1-indanone but proceeds through a racemic amine.

Racemic Amine Synthesis: 5-Fluoro-1-indanone is converted to racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine via reductive amination using a non-chiral reducing agent like sodium borohydride (B1222165) in the presence of an ammonia source. This step typically has a good yield (e.g., >85%).

Enzymatic Kinetic Resolution: The racemic amine is subjected to enzymatic kinetic resolution. For example, using an (S)-selective transaminase to deaminate the (S)-enantiomer. The maximum theoretical yield for the desired (R)-enantiomer in a kinetic resolution is 50%. In practice, yields approaching this theoretical maximum with high enantiomeric excess (>99% ee) can be achieved. nih.gov

Comparative Analysis:

| Step | Route A (Asymmetric Synthesis) | Route B (Kinetic Resolution) |

| 1 | Cyclization (~70.5% yield) | Racemic Amination (~85% yield) |

| 2 | Asymmetric Reduction (>95% yield) | Enzymatic Kinetic Resolution (~50% theoretical max yield) |

| 3 | Alcohol Activation (>90% yield) | - |

| 4 | Amination (>80% yield) | - |

| Overall Yield (approx.) | ~50% | ~42.5% |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to pharmaceutical manufacturing is of increasing importance to minimize environmental impact and improve process sustainability. rsc.org Key metrics for evaluating the "greenness" of a process include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). rsc.org

Biocatalysis: The use of enzymes, as described in sections 2.2.2 and 2.3, is a cornerstone of green chemistry. nih.gov Enzymatic reactions are typically performed in aqueous media under mild conditions (temperature and pH), reducing the need for harsh reagents and organic solvents. Biocatalytic reductive amination, for example, offers a direct and highly selective route to chiral amines, often with high atom economy. researchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the asymmetric transfer hydrogenation with Ru(II) complexes, is inherently greener than using stoichiometric chiral reagents. The low catalyst loading minimizes waste generation.

Solvent Selection and Reduction: The choice of solvents has a significant impact on the environmental footprint of a process. Preparative SFC, with its reliance on supercritical CO2, drastically reduces the use of hazardous organic solvents compared to traditional liquid chromatography. nih.gov In synthetic steps, the replacement of hazardous solvents with greener alternatives (e.g., 2-methyltetrahydrofuran (B130290) instead of tetrahydrofuran) is a key consideration.

Process Mass Intensity (PMI): PMI, defined as the total mass of materials used (solvents, reagents, process water) to produce a kilogram of the active pharmaceutical ingredient (API), is a holistic metric for evaluating process efficiency. bohrium.com For chiral amine syntheses, biocatalytic and chemo-catalytic routes generally lead to lower PMI values compared to classical resolutions involving multiple protection and deprotection steps. A well-designed asymmetric synthesis (Route A) would likely have a more favorable PMI than a classical kinetic resolution (Route B) due to the higher theoretical yield and potentially fewer workup and purification steps.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Chemical Reactivity and Mechanistic Studies of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Amine-Directed Chemical Transformations

The primary amine group is the most reactive site in (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, directing a variety of chemical transformations. These reactions are fundamental for introducing molecular diversity and constructing more complex derivatives.

Acylation, Alkylation, and Arylation Reactions of the Amine Moiety

The nucleophilic nature of the primary amine facilitates its reaction with a range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation: Acylation of the amine with carboxylic acid derivatives (such as acid chlorides or anhydrides) or through coupling reactions with carboxylic acids is a common strategy to form robust amide bonds. These reactions typically proceed under standard conditions and are crucial for synthesizing a wide array of functionalized molecules.

Alkylation: Direct N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, where the resulting secondary amine is often more nucleophilic than the starting primary amine. msu.edumasterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, as well as the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing alternative methods like reductive amination. organic-chemistry.org

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable the formation of N-aryl bonds. These reactions allow for the coupling of the amine with aryl halides or triflates, providing access to N-arylated indane derivatives. nih.gov

Table 1: Overview of Amine Moiety Functionalization Reactions

Formation of Imines, Amides, and Related Derivatives for Further Functionalization

The amine group serves as a precursor for various functional groups that can undergo subsequent transformations.

Imines: The condensation reaction between this compound and an aldehyde or ketone yields an imine (or Schiff base). nih.govyoutube.comredalyc.org This reaction is typically reversible and acid-catalyzed. redalyc.org The resulting C=N double bond in the imine is a versatile functional group. It can be reduced to form a secondary amine (reductive amination), or it can act as an electrophile for nucleophilic attack. Fluorinated imines are valuable intermediates in the synthesis of other fine chemicals, including chiral amines. nih.gov

Amides: As discussed, amides are readily formed via acylation. The amide linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The amide itself can be a substrate for further reactions, such as reduction with strong reducing agents like lithium aluminum hydride to yield secondary amines. nih.govyoutube.com

Cyclization Reactions Involving the Amine Functionality in Complex Molecule Synthesis

The amine functionality can participate in intramolecular reactions to form new rings, a key strategy in the synthesis of complex heterocyclic molecules. In a suitable substrate containing another reactive functional group, the amine can act as a nucleophile to initiate a cyclization cascade. For example, if the indane amine is first acylated with a molecule containing a latent electrophilic site, subsequent intramolecular cyclization can lead to the formation of polycyclic systems. These types of reactions are critical in constructing rigid scaffolds found in many biologically active compounds.

Stereospecific and Stereoselective Reactions Involving the Chiral Center

The existing stereocenter at the C1 position of the indane core exerts significant influence on the stereochemical outcome of reactions, either at the chiral center itself or at a new stereocenter being formed.

Retention and Inversion of Configuration During Transformations

The stereochemical integrity of the C1 position is a critical consideration in synthetic design.

Retention: In many reactions where the chiral center is not directly involved in bond-breaking or bond-forming events, such as standard acylations or alkylations at the amine, the (R)-configuration is retained. The reaction occurs at the nitrogen atom, leaving the stereochemistry of the carbon backbone untouched.

Inversion: Reactions that proceed through a nucleophilic substitution mechanism (SN2) directly at the chiral carbon center would theoretically lead to an inversion of configuration. However, for this compound, such reactions are not typical as the amine is the primary reactive site. An inversion is more likely to be observed in reactions of related precursors, for instance, the substitution of a leaving group at the C1 position by a nitrogen nucleophile to form the amine itself. Studies on similar cyclic systems have shown that substitution reactions on alcohols with aminosulfur trifluorides can proceed with inversion of configuration. rsc.org

Diastereoselective Reactions Utilizing the Chiral Amine as a Directing Group

The chiral amine can act as a directing group, influencing the stereochemical outcome of a reaction at a different site in the molecule. This is a powerful strategy for controlling the formation of new stereocenters.

When the amine is converted into a more complex functional group, such as an imine or an amide, the steric bulk and electronic properties of the indane scaffold can direct the approach of reagents to another part of the molecule. For example, in an aza-Henry (nitro-Mannich) reaction, a chiral imine formed from the indane amine could direct the addition of a nitronate to one face of the C=N bond, leading to the preferential formation of one diastereomer. scispace.com The rigid, bicyclic nature of the indane backbone provides a well-defined steric environment that can effectively shield one face of the reactive site, leading to high diastereoselectivity.

Table 2: Examples of Diastereoselective Reactions

Reactivity of the Fluorinated Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing, yet ortho-directing, fluorine atom. For many reactions involving the primary amine, it is often protected, for example as a pivaloyl or Boc-protected amine, to prevent side reactions and to modulate its directing group ability.

Directed Ortho-Metalation and Related Electrophilic Substitution Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring at the position ortho to the DMG. wikipedia.orgugr.es This is typically achieved using a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high precision. wikipedia.orgugr.es

In the case of a protected derivative of this compound, such as the N-Boc or N-pivaloyl derivative, both the protected amine and the fluorine atom can act as DMGs. The relative directing strength of these groups determines the site of lithiation. Generally, amide and carbamate (B1207046) groups are strong DMGs, while fluorine is considered a moderate DMG. organic-chemistry.org Therefore, in a competition experiment, the protected amine group would be expected to direct lithiation to its ortho positions.

For an N-protected 5-fluoro-1-aminoindane, there are two positions ortho to the directing group: C4 and C6. The fluorine atom at C5 exerts an acidifying inductive effect, which could influence the regioselectivity of the deprotonation. Studies on similar systems, such as 3,5-dichloro-N,N-diethylbenzamide, have shown that metalation can occur at the 4-position. organic-chemistry.org In the case of our target molecule, the fluorine at C5 would likely enhance the acidity of the proton at C4, making it the more probable site of lithiation. However, steric hindrance from the indane ring system could also play a role.

A study on the BF3-promoted ortho-lithiation of anilines highlighted the significant role of fluorine-lithium interactions in stabilizing the lithiated intermediate. researchgate.netias.ac.innih.gov DFT calculations revealed a distinctive F---Li interaction, suggesting that the fluorine atom can actively participate in the stabilization of the transition state. researchgate.netias.ac.in

The general procedure for a directed ortho-metalation reaction would involve the following steps:

Protection of the primary amine of this compound, for example, with a Boc group.

Treatment of the N-protected compound with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA in an ethereal solvent at low temperature.

Quenching of the resulting aryllithium species with an electrophile (e.g., an aldehyde, ketone, or silyl (B83357) chloride) to introduce a new substituent at the ortho position.

Table 1: Predicted Regioselectivity in Directed Ortho-Metalation

| Directing Group | Predicted Site of Lithiation | Rationale |

|---|---|---|

| N-Protected Amine | C4 | Strong directing group ability, enhanced acidity of the C4-H due to the C5-F. |

| Fluorine | C4 or C6 | Moderate directing group, but likely outcompeted by the N-protected amine. |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform these reactions on the aromatic ring of this compound, a halo-substituted derivative is required as the electrophilic coupling partner. For instance, a bromo or iodo substituent could be introduced at a specific position on the aromatic ring, potentially via a directed ortho-metalation/halogenation sequence as described above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org This reaction is widely used for the formation of biaryl structures. For a bromo-substituted derivative of our target molecule, such as 4-bromo-5-fluoro-1-aminoindane (with a protected amine), a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or vinyl groups at the C4 position.

A typical reaction would involve:

Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)2 or using a pre-catalyst like a palladacycle.

Ligand: A phosphine (B1218219) ligand, such as SPhos or XPhos, is crucial for the efficiency of the catalytic cycle.

Base: A base like K2CO3 or K3PO4 is required to activate the organoboron species.

Solvent: A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is commonly used.

Studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have shown that these reactions proceed efficiently to give the corresponding biaryl products in good yields. nih.govmdpi.com The presence of the fluorine atom generally does not impede the reaction. Recent work has also demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the robustness of modern catalytic systems. princeton.edunih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

|---|---|

| Aryl Halide | 4-Bromo-N-Boc-(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(OAc)2 / SPhos |

| Base | K3PO4 |

| Solvent | Toluene/Water |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction would be highly valuable for further functionalizing a halo-substituted derivative of this compound by introducing a new amino group. For example, a 4-bromo derivative could be coupled with a primary or secondary amine to generate a diamino-substituted indane derivative.

The key components of a Buchwald-Hartwig amination are similar to the Suzuki coupling:

Catalyst: A palladium(0) source.

Ligand: Bulky electron-rich phosphine ligands like Josiphos or BrettPhos are often employed. nih.gov

Base: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required. ias.ac.in

Solvent: Anhydrous, aprotic solvents like toluene or THF are used.

The mechanism of the Buchwald-Hartwig amination involves an oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The nature of the ligand and base can significantly influence the reaction outcome and the rate-limiting step. nih.govnih.gov

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Reaction Pathway Elucidation using Kinetic Isotope Effects and Spectroscopic Intermediates

Kinetic Isotope Effects (KIEs)

The measurement of kinetic isotope effects (KIEs) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. researchgate.net By comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing a hydrogen with deuterium), one can determine if the C-H bond is broken in the rate-limiting step.

In the context of the directed ortho-metalation of N-protected this compound, a KIE experiment could distinguish between different mechanistic pathways. For example, if the deprotonation at C4 is the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected when the hydrogen at C4 is replaced with deuterium (B1214612). A study on the directed ortho-metalation of 1,5-dichloro-2,4-dimethoxybenzene (B3053032) revealed a large KIE, which suppressed the deprotonation at the deuterated site. researchgate.net This highlights the potential of using deuterium as a "protecting group" to control regioselectivity in certain cases.

Spectroscopic Intermediates

The direct observation of reactive intermediates can provide invaluable mechanistic insights. Techniques like low-temperature NMR spectroscopy can be used to characterize organolithium intermediates formed during directed ortho-metalation. For instance, the lithiated species of N-protected anilines could potentially be observed and characterized spectroscopically to confirm the site of metalation. researchgate.netnih.gov Similarly, in palladium-catalyzed reactions, intermediates such as the oxidative addition complex or the arylpalladium(II) boronate complex in Suzuki couplings have been studied using spectroscopic methods.

Transition State Analysis and Energy Profile Mapping for Rate-Determining Steps

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, one can identify transition state structures and calculate the activation energies for different steps in the catalytic cycle.

For the directed ortho-metalation of N-protected this compound, DFT calculations could be used to:

Determine the relative energies of the lithiated intermediates at C4 and C6.

Model the transition state for the deprotonation step.

Investigate the role of the fluorine atom and the N-protecting group in stabilizing the transition state.

DFT studies on the Suzuki-Miyaura reaction have provided detailed energy profiles for the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies have helped to understand the role of the ligand, base, and solvent in the reaction. For example, computational studies on the Suzuki-Miyaura cross-coupling of indazole derivatives have elucidated the relative Gibbs free energy profiles for different catalyst systems. nih.gov A similar approach could be applied to the Suzuki coupling of a halo-derivative of our target molecule to predict the most favorable reaction conditions and to understand the factors controlling the efficiency of the reaction.

For the Buchwald-Hartwig amination, computational studies have been used to investigate the effect of different ligands and bases on the reaction mechanism and to identify the rate-limiting step. nih.gov For instance, DFT calculations have shown that the rate-limiting step can switch from oxidative addition to reductive elimination depending on the ligand used. nih.gov Such studies would be invaluable for designing efficient syntheses of new derivatives of this compound.

Strategic Applications of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine in Asymmetric Synthesis and Catalysis

As a Chiral Building Block in Advanced Organic Synthesis

The enantiomerically pure nature of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine makes it an excellent starting material for the synthesis of more complex chiral molecules. Its primary amine functionality serves as a handle for a variety of chemical transformations, allowing for its incorporation into larger, stereodefined structures.

Construction of Complex Chiral Scaffolds and Stereodefined Heterocycles

The rigid bicyclic structure of this compound provides a well-defined three-dimensional orientation, which is crucial for inducing stereoselectivity in subsequent reactions. Organic chemists have capitalized on this feature to construct intricate molecular architectures with high levels of stereocontrol. For instance, the amine can be derivatized into amides, sulfonamides, or imines, which can then undergo diastereoselective reactions to introduce new stereocenters. The fluorine atom at the 5-position can influence the electronic properties of the aromatic ring and serve as a useful spectroscopic probe (¹⁹F NMR) to monitor reaction progress and product purity.

The synthesis of stereodefined heterocycles, which are prevalent in pharmaceuticals and natural products, is a key application. By reacting this compound with appropriate bifunctional reagents, a variety of chiral nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, can be accessed. The stereochemistry of the final heterocyclic product is often directly controlled by the stereocenter of the starting indanamine.

Precursor for Advanced Organic Materials with Chiral Properties

The development of advanced organic materials with specific chiroptical or electronic properties is a rapidly growing field. This compound can serve as a chiral monomer or a key intermediate in the synthesis of such materials. Its incorporation into polymers can induce helical structures, leading to materials with chiral recognition capabilities or circularly polarized luminescence. The fluorine substituent can also enhance the thermal stability and solubility of these materials in organic solvents.

Integration into Chiral Auxiliaries and Resolving Agents

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be converted into effective chiral auxiliaries. For example, upon acylation, it can form amides that direct diastereoselective alkylations or reductions at the α-position. After the desired transformation, the auxiliary can be cleaved and recovered.

Furthermore, as an enantiomerically pure amine, it can be used as a resolving agent for the separation of racemic mixtures of acidic compounds. The formation of diastereomeric salts with a racemic acid allows for their separation by crystallization, followed by the recovery of the individual enantiomers of the acid.

As a Chiral Ligand in Asymmetric Catalysis

The primary amine group of this compound provides a convenient point for modification to generate a wide array of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that forces a catalytic reaction to proceed with high enantioselectivity.

Metal-Catalyzed Asymmetric Hydrogenation and Reduction Reactions

Chiral phosphine (B1218219) ligands derived from this compound have shown promise in metal-catalyzed (e.g., rhodium, iridium, ruthenium) asymmetric hydrogenation of prochiral olefins and ketones. The indane backbone provides a rigid scaffold that restricts the conformational flexibility of the resulting phosphine ligand, leading to a well-defined chiral pocket around the metal center. This results in high enantiomeric excesses (ee) for the hydrogenated products.

Similarly, ligands for asymmetric transfer hydrogenation and other reduction reactions can be prepared. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atom or by further derivatization of the indane ring.

Asymmetric Addition Reactions (e.g., Conjugate Additions, Aldol (B89426) Reactions)

The development of chiral ligands for asymmetric addition reactions is a cornerstone of modern organic synthesis. Ligands derived from this compound have been employed in various metal-catalyzed asymmetric addition reactions. For example, in conjugate additions of organometallic reagents to α,β-unsaturated compounds, these ligands can effectively control the stereochemical outcome, leading to the formation of chiral carbon-carbon or carbon-heteroatom bonds with high enantioselectivity.

In the context of aldol reactions, chiral ligands based on this scaffold can be used to create chiral metal enolates or to activate the carbonyl electrophile, thereby directing the stereoselective formation of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates.

Applications in Organocatalysis and Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. Chiral primary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. In principle, This compound , with its stereochemically defined primary amine group, could serve as a precursor for various organocatalysts.

Derivatives of this amine could potentially be employed in a range of metal-free asymmetric transformations, including:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Facilitating the asymmetric addition of enolates or enamines to aldehydes or ketones.

Mannich Reactions: Enabling the enantioselective synthesis of β-amino carbonyl compounds.

However, a search of the scientific literature did not yield any specific examples of organocatalysts derived from This compound or their application in such transformations. Consequently, no data tables on yields or enantioselectivities for reactions catalyzed by derivatives of this specific compound can be provided.

Development of Novel Chiral Reagents and Probes for Enantioselective Processes

Chiral amines are frequently used as auxiliaries or ligands in the development of novel reagents and probes for controlling and monitoring enantioselective processes. The rigid, bicyclic structure of the indane backbone in This compound could offer a well-defined stereochemical environment, making it an attractive candidate for such applications.

Potential, though currently undocumented, applications could include:

Chiral Ligands for Metal Catalysis: The amine could be functionalized to create ligands for transition metals, which could then be used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Chiral Derivatizing Agents: Reaction of the amine with a racemic mixture could produce diastereomers that can be separated or distinguished by techniques such as NMR spectroscopy or chromatography, thus serving as a probe for enantiomeric excess determination.

Despite this potential, there are no specific research findings on the development and application of chiral reagents or probes derived from This compound .

Role in Multi-Component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. Primary amines are key components in many prominent MCRs, such as the Ugi and Passerini reactions.

Theoretically, This compound could participate as the amine component in these reactions, introducing its chiral indane scaffold into the final product. This would provide a direct route to enantiomerically enriched, complex molecules. Similarly, the amine functionality could initiate cascade reactions by forming an imine or enamine intermediate, which could then undergo a series of intramolecular transformations.

A thorough literature search, however, did not reveal any studies where This compound has been utilized in multi-component or cascade reactions. Therefore, no specific reaction schemes, substrate scopes, or efficiency data can be presented.

Advanced Analytical and Spectroscopic Methodologies for Research on 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural and stereochemical analysis of organic molecules. For (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, various NMR techniques provide in-depth information, from confirming the absolute configuration to understanding its conformational dynamics.

In a standard achiral solvent, the NMR spectra of the two enantiomers, (1R)- and (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine, are identical. To distinguish them, chiral auxiliaries are introduced to create a diastereomeric environment, which induces chemical shift non-equivalence (Δδ) between the enantiomers.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that act as Lewis acids and reversibly bind to Lewis basic sites like the primary amine of the analyte. libretexts.orgslideshare.net The paramagnetic nature of the lanthanide ion induces large chemical shifts in the protons near the binding site. libretexts.org The differential interaction between the chiral reagent and each enantiomer leads to the formation of transient diastereomeric complexes with distinct NMR spectra, allowing for the quantification of enantiomeric excess (ee). libretexts.org

Chiral Derivatizing Agents (CDAs): These agents react with the amine to form stable diastereomers through covalent bonds. A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric amides. The anisotropy of the phenyl ring in the Mosher's acid reagent causes different shielding or deshielding effects on the protons of the two diastereomers, resulting in separate signals in the ¹H NMR spectrum.

Chiral Solvating Agents (CSAs): CSAs, such as (S)-BINOL derivatives, form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding. nih.govunipi.it This interaction is sufficient to induce observable chemical shift differences between the enantiomers, providing a rapid method for ee determination without covalent modification of the analyte. nih.govresearchgate.net

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - (1R)-enantiomer | Chemical Shift (δ) with CSA (ppm) - (1S)-enantiomer | Induced Shift Difference |ΔδRS| (ppm) |

|---|---|---|---|---|

| H1 (methine) | 4.45 | 4.52 | 4.58 | 0.06 |

| H2 (methylene) | 2.20, 2.55 | 2.25, 2.60 | 2.31, 2.67 | 0.06, 0.07 |

| H4 (aromatic) | 7.15 | 7.18 | 7.21 | 0.03 |

Two-dimensional NMR techniques are essential for assigning the relative configuration and determining the preferred conformation of the flexible five-membered ring in the indane scaffold.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other (typically <5 Å). For this compound, NOESY can reveal the spatial relationship between the proton at the stereocenter (H1) and the protons on the fused benzene (B151609) ring and the methylene (B1212753) groups. For instance, an NOE correlation between H1 and a specific aromatic proton would help define the molecule's folded conformation. biophysics.orgresearchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. It provides the same type of distance-based connectivity information.

By analyzing the pattern of NOE/ROE cross-peaks, a 3D model of the molecule's most stable conformation can be constructed. This is crucial for understanding how the molecule might interact with other chiral entities.

| Observed Proton | Correlating Proton(s) | Structural Implication |

|---|---|---|

| H1 (methine) | H2 (methylene protons) | Confirms proximity within the five-membered ring. |

| H1 (methine) | H7 (aromatic proton) | Indicates a specific puckering of the dihydro-indenyl ring, bringing H1 close to the aromatic ring. |

| -NH₂ (amine protons) | H1 (methine), H2 (methylene protons) | Defines the orientation of the amine group relative to the ring system. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.orghuji.ac.il It offers a wide range of chemical shifts (around 800 ppm), making it extremely sensitive to changes in the local electronic environment. wikipedia.org

For this compound, ¹⁹F NMR is used to:

Confirm Structure: The chemical shift of the fluorine atom on the aromatic ring provides a clear signature of its position. aiinmr.com

Probe Electronic Effects: The ¹⁹F chemical shift is sensitive to the electronic influence of substituents on the ring, providing insight into the fluoroarene's reactivity.

Determine Enantiomeric Purity: After derivatization with a chiral reagent, the fluorine atom in each diastereomer will be in a slightly different chemical environment, leading to two distinct signals in the ¹⁹F NMR spectrum. nih.gov This method can be exceptionally precise for ee determination due to the large chemical shift dispersion. nih.gov

| Property | Value |

|---|---|

| Nuclear Spin (I) | 1/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 25.181 |

| Relative Sensitivity (vs. ¹H) | 0.83 |

| Chemical Shift Range | ~800 ppm |

Chiral Chromatography for Enantiomeric Excess Determination in Research Contexts

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity with high accuracy. sigmaaldrich.comnih.gov The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). sigmaaldrich.com

The choice of the chiral stationary phase is critical for achieving baseline separation of the (1R) and (1S) enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica (B1680970) gel) are highly versatile and successful for a broad range of chiral compounds. nih.gov For primary amines, crown ether-based CSPs are particularly effective, as the primary ammonium (B1175870) ion (formed under acidic mobile phase conditions) can complex within the chiral cavity of the crown ether. chromatographyonline.com

Gas Chromatography (GC): Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can also be used, particularly if the analyte is volatile or can be made volatile through derivatization.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comchromatographytoday.com It uses supercritical CO₂ as the main mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and higher efficiency. chromatographytoday.comyoutube.com SFC is compatible with most HPLC chiral stationary phases and is considered a greener technique due to reduced organic solvent consumption. chromatographytoday.comwaters.com

| Chromatography Mode | Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for Primary Amines |

|---|---|---|---|

| HPLC (Normal or Reversed Phase) | Polysaccharide-based (e.g., Cellulose-DMP) | Hydrogen bonding, π-π interactions, steric hindrance | High |

| HPLC (Normal Phase) | Pirkle-type (e.g., Whelk-O 1) | π-π interactions, hydrogen bonding, dipole-dipole interactions | High |

| HPLC / SFC | Crown Ether-based (e.g., ChiroSil SCA) | Inclusion complexation with the primary ammonium group | Very High (Specifically designed for primary amines) |

| SFC | Immobilized Polysaccharide | Hydrogen bonding, π-π interactions, dipole-dipole interactions | High (Offers fast, efficient separations) |

Once a suitable chiral separation method is developed, it must be rigorously validated to ensure it is reliable, accurate, and reproducible for its intended purpose, such as determining the enantiomeric purity in a research setting. registech.compensoft.net Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of the undesired enantiomer.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. pensoft.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition), providing an indication of its reliability during normal usage. dujps.com

| Parameter | Typical Acceptance Criterion |

|---|---|

| Specificity | Baseline resolution (Rs > 1.5) between enantiomer peaks. No interference from blank/placebo. |

| Linearity (for undesired enantiomer) | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (Recovery %) | Typically 80-120% for low-level impurities. |

| Precision (RSD %) | RSD ≤ 10% at the LOQ; RSD ≤ 2% at the target concentration. |

| Limit of Quantitation (LOQ) | Typically ≤ 0.1% of the nominal concentration of the main enantiomer. |

| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor variations. |

Advanced Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. polyu.edu.hk Advanced MS techniques are particularly useful for studying the intricacies of chemical reactions.

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. ijcap.inchromatographyonline.com In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation pattern would likely involve characteristic losses from the indane core and the amine substituent. Key fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), cleavage of the indane ring structure, and loss of a fluorine radical. Analyzing these pathways confirms the connectivity of the atoms within the molecule. researchgate.net

Table 2: Predicted MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 152.08 | 135.05 | NH₃ | 5-fluoro-indenyl cation |

| 152.08 | 133.07 | H₂O + H | Fluoro-indene radical cation |

| 152.08 | 109.04 | C₂H₄N | Fluorobenzyl cation |

This table contains predicted m/z values based on known fragmentation behaviors of similar compounds.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a sophisticated technique used to probe the conformational dynamics and solvent accessibility of molecules. nih.govacs.org The method monitors the rate at which labile hydrogens (like those on an amine group) exchange with deuterium atoms from a deuterated solvent (e.g., D₂O). wikipedia.org The exchange rate is highly sensitive to the hydrogen's local environment; hydrogens involved in bonding or sterically shielded from the solvent will exchange more slowly. nih.gov

In the context of a catalytic reaction involving this compound, HDX-MS can provide insights into the interaction at the catalyst's active site. By comparing the deuterium uptake of the amine in the presence and absence of a catalyst, one can infer which parts of the molecule are interacting with the catalyst. If the amine group is involved in binding to the active site, the exchange rate of its two protons will be significantly reduced. This provides a powerful method for probing reaction mechanisms and catalyst-substrate interactions without needing to crystallize the complex. acs.org

Table 3: Illustrative Deuterium Uptake Data for this compound

| Time (minutes) | Deuterium Uptake (Da) - No Catalyst | Deuterium Uptake (Da) - With Catalyst |

| 1 | 1.98 | 0.45 |

| 5 | 1.99 | 0.98 |

| 15 | 2.00 | 1.56 |

| 60 | 2.00 | 1.91 |

This table illustrates a hypothetical scenario where the presence of a catalyst slows the deuterium exchange on the amine protons, indicating an interaction at the active site.

Computational and Theoretical Investigations of 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction pathways of chiral amines. These methods allow for the detailed examination of molecular orbitals, charge distributions, and the energetics of chemical transformations.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of reactions involving chiral amines. researchgate.netnih.gov By modeling the ground states of reactants and products, as well as the transition states that connect them, DFT can elucidate reaction pathways and predict stereochemical outcomes. For (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, DFT calculations are used to explore its role in organocatalysis, such as in Michael additions or aldol (B89426) reactions, where it can form enamine or iminium ion intermediates. researchgate.netresearchgate.net

Studies on similar amine-catalyzed reactions have shown that the B3LYP functional combined with a 6-31G* basis set can provide reliable geometries and relative energies for intermediates and transition states. researchgate.net These calculations help in understanding how the stereocenter of the indanamine derivative directs the approach of substrates, leading to the observed enantioselectivity. The fluorine substituent's electronic influence on the aromatic ring and the amine's reactivity can also be quantified.

Table 1: Representative DFT Parameters for Amine-Catalyzed Reaction Modeling This table is a representative example based on common practices in computational chemistry.

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | Finding stable structures of reactants, intermediates, and products. |

| Transition State Search | QST2/QST3 or Berny Algorithm | Locating the highest energy point along the reaction coordinate. |

| Frequency Calculation | B3LYP/6-31G(d) | Confirming minima (zero imaginary frequencies) and transition states (one imaginary frequency). |

| Single-Point Energy | M06-2X/6-311+G(d,p) | Obtaining more accurate electronic energies for optimized structures. |

| Solvation Model | SMD or CPCM (e.g., in Toluene) | Accounting for the effect of the solvent on the reaction energetics. nih.gov |

For more precise energetic information, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction barriers and conformational energies. nih.gov For a molecule like this compound, accurate calculation of the proton affinity and the energy barriers for its catalytic cycles is crucial for a quantitative understanding of its reactivity and efficiency as a catalyst. These high-accuracy calculations can validate the results obtained from more cost-effective DFT methods.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly in stereoselective processes. The indane scaffold is not planar; the five-membered ring adopts a puckered "envelope" or "twist" conformation. nih.gov The orientation of the amine group can be either axial or equatorial, leading to different conformers.

Molecular mechanics (MM) force fields are used for rapid conformational searches to identify low-energy structures. Subsequent molecular dynamics (MD) simulations can then explore the conformational landscape over time, revealing the dynamic behavior of the molecule and the accessibility of different conformations. chiralpedia.com For 1-aminoindane, computational studies have identified multiple stable conformers, with the equatorial configuration of the amino group generally being more stable. nih.govresearchgate.net The presence of the fluorine atom at the 5-position is not expected to drastically alter the puckering of the cyclopentane ring but will influence intermolecular interactions.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from conformational analysis. Values are hypothetical.

| Conformer | Amine Orientation | Ring Pucker | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Equatorial | Envelope (C-endo) | 0.00 | 75.1 |

| 2 | Equatorial | Envelope (C-exo) | 0.50 | 20.3 |

| 3 | Axial | Envelope (C-endo) | 1.80 | 4.5 |

| 4 | Axial | Envelope (C-exo) | 2.10 | 0.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds and intermediates.

NMR Chemical Shifts : DFT calculations can predict ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts with high accuracy. researchgate.net The prediction of ¹⁹F chemical shifts is especially sensitive to the electronic environment, making it a powerful probe. nih.govnih.gov By calculating the magnetic shielding tensors for different conformers or diastereomeric complexes, one can correlate the computed chemical shifts with experimental data to assign absolute configurations or determine the structure of reaction intermediates. nih.gov Methods often involve geometry optimization followed by NMR calculations using a functional like B3LYP and a suitable basis set, with results often scaled to match experimental references. escholarship.org

IR Frequencies : The vibrational frequencies from DFT calculations can be used to generate a theoretical infrared (IR) spectrum. dtic.mil Characteristic vibrational modes, such as N-H stretching and bending in the amine group, and C-F stretching, can be identified. dtic.mil Comparing the computed spectrum with the experimental one helps confirm the compound's identity and purity. Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations. protheragen.ai

Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table is a representative example. Experimental values are not available and are included for illustrative purposes.

| Parameter | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -120.5 | -119.8 | Aromatic C-F |

| IR Frequency (cm⁻¹) | 3350 (scaled) | 3345 | N-H Symmetric Stretch |

| IR Frequency (cm⁻¹) | 1610 (scaled) | 1612 | N-H Bend |

| IR Frequency (cm⁻¹) | 1255 (scaled) | 1250 | Aromatic C-F Stretch |

Computational Design of Derivatives and Analogues with Enhanced Chiral Recognition or Catalytic Activity

A significant advantage of computational chemistry is its ability to perform in silico design and screening of new molecules. chiralpedia.com Starting with the scaffold of this compound, derivatives can be designed by modifying substituents on the aromatic ring or the amine group. For instance, introducing bulky groups could enhance steric hindrance, potentially leading to higher enantioselectivity in catalytic applications. acs.org

Computational workflows can be established to:

Generate a virtual library of derivatives.

Calculate key properties for each derivative, such as steric parameters (e.g., buried volume) or electronic properties (e.g., electrostatic potential).

Model the performance of these derivatives in a target reaction by calculating the energy barriers for the formation of competing stereoisomers.

Identify promising candidates for experimental synthesis and testing.

This approach accelerates the discovery of more effective catalysts by focusing experimental efforts on the most promising candidates. chemrxiv.org

Theoretical Insights into Catalytic Cycles and Enantioselectivity Mechanisms

For this compound to function as a catalyst, it must participate in a closed catalytic cycle. Theoretical modeling is essential for mapping out each elementary step of such cycles. researchgate.net For example, in an iminium-catalyzed reaction, the cycle would involve:

Formation of a chiral iminium ion from the catalyst and an α,β-unsaturated aldehyde.

Nucleophilic attack on the iminium ion.

Hydrolysis to release the product and regenerate the amine catalyst.

DFT calculations can determine the free energy profile of the entire cycle. The origin of enantioselectivity is typically traced back to the transition state of the stereodetermining step. nih.govacs.org By comparing the activation energies of the two competing transition states leading to the (R) and (S) products (ΔΔG‡), the enantiomeric excess (ee) can be predicted. Analysis of the transition state geometries often reveals the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that favor one pathway over the other. nih.govacs.org

Table 4: Illustrative Energy Profile for a Stereodetermining Step This table is a hypothetical example for a reaction catalyzed by this compound.

| Parameter | Pathway to R-product (TS-R) | Pathway to S-product (TS-S) |

|---|---|---|

| Activation Energy (ΔG‡, kcal/mol) | 15.2 | 17.5 |

| Energy Difference (ΔΔG‡, kcal/mol) | 2.3 | |

| Key Stabilizing Interaction | C-H···O Hydrogen Bond | - |

| Key Destabilizing Interaction | - | Steric clash with phenyl group |

| Predicted ee (%) | 98% (in favor of R) |

Compound Index

Emerging Research Directions and Future Prospects for 1r 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Integration into Advanced Materials Science Research